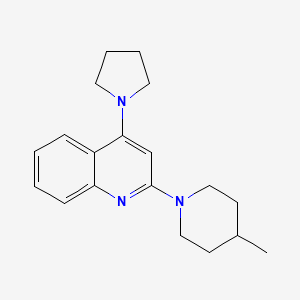
2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features both piperidine and pyrrolidine rings attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Piperidine and Pyrrolidine Rings: The piperidine and pyrrolidine rings can be introduced through nucleophilic substitution reactions. For example, 4-chloroquinoline can react with 4-methylpiperidine and pyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced derivatives with hydrogenated quinoline core.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-1-yl)quinoline: Lacks the pyrrolidine ring.
4-(Pyrrolidin-1-yl)quinoline: Lacks the piperidine ring.
2-(4-Methylpiperidin-1-yl)-4-(morpholin-1-yl)quinoline: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to the presence of both piperidine and pyrrolidine rings, which may confer distinct pharmacological properties and synthetic versatility compared to its analogs.
Properties
Molecular Formula |
C19H25N3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C19H25N3/c1-15-8-12-22(13-9-15)19-14-18(21-10-4-5-11-21)16-6-2-3-7-17(16)20-19/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
InChI Key |
DFBXLJWYTPWOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-Formyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14857811.png)






![tert-butyl (NE)-N-[amino-(4-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14857871.png)
